5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3 |
InChI Key |
WCGSUMAQJPCBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and aldehydes, is a cornerstone for oxazole synthesis. For 5-(3-methoxybenzyl)-2-(piperidin-2-yl)oxazole, 3-methoxybenzaldehyde serves as the aldehyde precursor, introducing the 3-methoxybenzyl group at position 5 of the oxazole. TosMIC contributes the isocyanide moiety, forming the oxazole ring through a base-mediated [3+2] cycloaddition.
Key Conditions :
This method efficiently generates the 5-(3-methoxybenzyl)oxazole intermediate but requires subsequent functionalization at position 2 to introduce the piperidine group.
Introduction of the Piperidin-2-yl Group at Position 2
Nucleophilic Substitution at C-2
The 2-position of oxazole is electrophilic, enabling substitution reactions. A halogenated oxazole intermediate (e.g., 2-chloro-5-(3-methoxybenzyl)oxazole) reacts with piperidin-2-yl lithium or Grignard reagents under anhydrous conditions.
Example Protocol :
-
Halogenation : Treat 5-(3-methoxybenzyl)oxazole with N-chlorosuccinimide (NCS) in DMF at 0°C.
-
Substitution : React 2-chloro intermediate with piperidin-2-ylmagnesium bromide in THF at −78°C.
-
Workup : Quench with ammonium chloride and purify via column chromatography (hexane:ethyl acetate, 3:1).
Challenges :
-
Regioselectivity in halogenation.
-
Stability of piperidin-2-yl nucleophiles.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 2-bromooxazole and piperidin-2-yl boronic acid offers a modern alternative.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Van Leusen + Substitution | 62 | 95 | Multi-step, halogenation risk |
| Cross-Coupling | 75 | 98 | Costly catalysts |
| One-Pot Tandem | 68 | 92 | Optimizing conditions required |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥95% purity, with retention time 8.2 min.
Industrial-Scale Considerations
Gram-scale synthesis (10 mmol) achieves 96% yield under microwave conditions, demonstrating scalability. Solvent recovery (IPA) and catalyst recycling (CuI) reduce costs by ~40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancers. In vitro assays revealed that compounds with structural similarities to 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary studies suggest that it exhibits moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission and may provide therapeutic benefits in cognitive disorders .
Anticancer Activity Evaluation
In a study examining the anticancer effects of oxazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in sub-micromolar ranges against human breast adenocarcinoma cell lines, demonstrating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 0.48 | Apoptosis induction |
| B | HCT-116 | 0.78 | Cell cycle arrest |
Antimicrobial Screening
In another investigation focused on antimicrobial properties, this compound was tested against multiple strains with varying degrees of success. The compound demonstrated significant activity against Salmonella typhi, indicating its potential use in treating bacterial infections .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Salmonella typhi | 18 |
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole would depend on its specific biological target. Generally, oxazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxazoles
Substitution Patterns and Electronic Effects
The compound’s 3-methoxybenzyl group distinguishes it from analogs with 4-methoxybenzyl (e.g., 3-[5-(4-methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, ) or hydroxyphenyl substituents (e.g., gymnotheoxazole B, ). Methoxy groups at the meta vs. For instance, antiplasmodial 2,5-diphenyloxazoles with 2',3'-dimethoxyphenyl groups (Compounds 31–32, ) achieved high selectivity indices (>40), suggesting that methoxy positioning critically impacts bioactivity.
The piperidin-2-yl group contrasts with pyridinyl (PC-046, ) or piperidin-1-ylsulfonyl (Compound №6, ) substituents. Piperidine’s aliphatic nature may enhance solubility compared to aromatic systems, while its secondary amine could participate in hydrogen bonding or protonation-dependent targeting.
Anticancer Activity
- PC-046 (5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole): Inhibited protein kinases (e.g., Pim-1, TrkB) and reduced pancreatic tumor growth by 80% in vivo .
- UA-62784 (4-(5-(4-methoxyphenyl)oxazol-2-yl)-9H-fluoren-9-one): A structurally related fluorenone-oxazole hybrid with selective cytotoxicity against DPC-4-deleted pancreatic cancer cells .
Antiplasmodial Activity
- Compounds 31–32 (2-(2',3'-dimethoxyphenyl)-5-(2"-hydroxy/benzyloxyphenyl)oxazoles): Exhibited selectivity indices >40 against Plasmodium falciparum strains, attributed to methoxy and hydroxy groups enhancing target affinity .
- Gymnotheoxazole B (2-(3'-hydroxy-2'-methoxybenzene)-5-(2'-methoxybenzene)oxazole): Despite structural similarity, showed low cytotoxicity (IC₅₀ >50 μM) in A549 lung cancer cells , highlighting substituent-dependent activity divergence.
Cytokinin-like Activity
Physicochemical and Pharmacokinetic Properties
- Mass Spectrometry : Oxazoles with electron-rich substituents (e.g., methoxybenzyl) exhibit distinct fragmentation patterns, as seen in 2,4- and 4,5-diphenyloxazoles ().
- Solubility : Piperidine-containing analogs (e.g., 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole) may exhibit improved aqueous solubility compared to diaryl oxazoles due to amine protonation.
Comparative Data Table
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Methoxy Positioning : Meta-substitution (3-methoxy) may enhance steric compatibility with hydrophobic enzyme pockets, whereas para-substitution (4-methoxy) could optimize π-stacking in kinase inhibition (PC-046) .
- Piperidine vs. Pyridine : Piperidine’s saturated ring may reduce planarity, favoring interactions with globular enzymes over flat DNA intercalation sites.
- Hydroxy vs. Methoxy: Hydroxy groups (e.g., gymnotheoxazole B) improve hydrogen bonding but increase metabolic liability compared to methoxy groups .
Biological Activity
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a methoxy-substituted benzyl group and a piperidinyl moiety, which contribute to its diverse pharmacological properties. Research indicates that this compound may exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for interactions with various biological targets, which is crucial for its mechanism of action.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
These results indicate that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
Research into the anticancer potential of this compound has yielded encouraging results. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
| HeLa | 18 |
Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. In animal models of neurodegenerative diseases, the compound has shown potential in improving cognitive function and reducing neuronal damage.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : It has the potential to interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Apoptosis Induction : By activating apoptotic pathways in cancer cells, it promotes cell death in malignant tissues.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Anticancer Efficacy : A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in significant tumor reduction compared to control groups.
- Neuroprotection in Alzheimer's Model : In a model of Alzheimer’s disease, administration of the compound improved memory retention and reduced amyloid plaque formation.
Q & A
What are the key challenges in synthesizing 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step reactions, including oxazole ring formation and substitution with the 3-methoxybenzyl and piperidin-2-yl groups. A common challenge is achieving regioselectivity during cyclization. Methodological Answer :
- Use microwave-assisted synthesis (e.g., 60–120°C, 30–60 min) to enhance reaction efficiency and reduce side products .
- Optimize solvent polarity (e.g., DMF for nucleophilic substitution, ethanol for cyclization) to control reaction kinetics .
- Monitor intermediates via TLC or HPLC to confirm stepwise progression .
How can structural elucidation of this compound be validated using spectroscopic and computational methods?
Basic Research Question
Methodological Answer :
- HRMS (EI) : Compare experimental m/z values with theoretical calculations (e.g., C18H21N2O2 requires 297.1603) to confirm molecular formula .
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at δ ~3.8 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation, as demonstrated for analogous isoxazole derivatives .
What strategies address discrepancies between experimental and computational data in characterizing this compound?
Advanced Research Question
Methodological Answer :
- Elemental Analysis : If experimental C/H/N values deviate from calculations (e.g., 73.00% C vs. 73.20% theoretical), recheck sample purity via recrystallization or column chromatography .
- Spectral Mismatches : Use DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and refine assignments .
- Thermogravimetric Analysis (TGA) : Verify thermal stability if melting points conflict with literature (e.g., decomposition vs. melting) .
How do the methoxy and piperidine substituents influence the compound’s biological activity?
Advanced Research Question
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Comparative Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) and evaluate IC50 shifts in enzymatic assays .
What advanced techniques improve yield in the final coupling step of the synthesis?
Advanced Research Question
Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 or CuI for cross-coupling reactions; optimize catalyst loading (5–10 mol%) to minimize side products .
- Solvent Effects : Use acetonitrile for SNAr reactions (piperidine substitution) due to its high polarity and boiling point .
- Microwave Irradiation : Reduce reaction time from 12 h (conventional heating) to 1 h while maintaining >80% yield .
How can the compound’s stability under physiological conditions be assessed for drug discovery?
Advanced Research Question
Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–8, 37°C) and monitor degradation via LC-MS over 24 h .
- Metabolic Stability : Use liver microsomes (human/rat) to measure t1/2 and identify major metabolites .
- Light Sensitivity : Conduct accelerated stability testing under UV-Vis light to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
